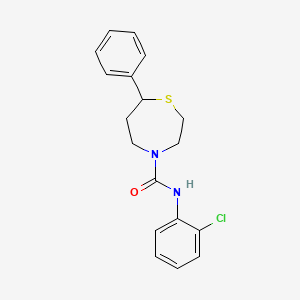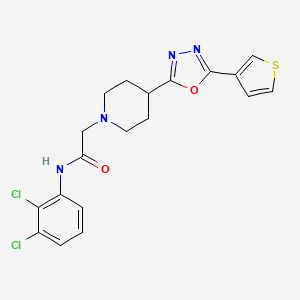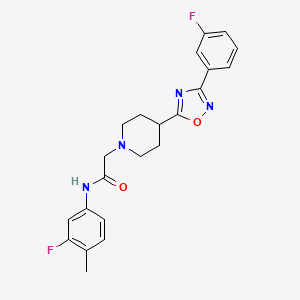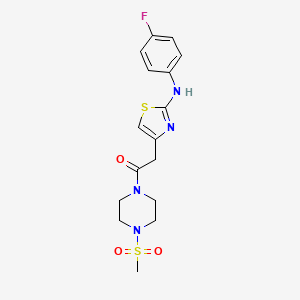
4-氟-N-(2-异丁酰-1,2,3,4-四氢异喹啉-7-基)苯磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of tetrahydroisoquinoline derivatives typically involves strategic reactions to introduce the benzenesulfonamide moiety into the tetrahydroisoquinoline scaffold. Notably, reactions of N-benzylpyridinium or N-benzylisoquinolinium ylides with ethyl 3-fluoro-3-(fluoroalkyl)acrylates yield fluoroalkyl-substituted pyrrolo[2,1-a]isoquinoline derivatives, which are closely related to the target compound and can be synthesized through 1,3-dipolar cycloaddition followed by an oxidative aromatization process (Peng & Zhu, 2001).
Molecular Structure Analysis
The structural analysis of similar compounds, like fluoroalkyl-substituted pyrrolo[2,1-a]isoquinoline derivatives, demonstrates the importance of X-ray diffraction in fully characterizing these molecules. The detailed structural characterization enables the identification of key molecular interactions and conformational preferences, which are essential for understanding the chemical behavior and reactivity of the compound (Peng & Zhu, 2001).
Chemical Reactions and Properties
The chemical reactivity of tetrahydroisoquinoline derivatives is significantly influenced by the functional groups attached to the scaffold. For instance, the introduction of a benzenesulfonamide moiety can lead to novel interactions and reactivities, such as increased potential for 1,3-dipolar cycloadditions and specific aromatization processes. These reactions are pivotal for expanding the utility of these compounds in synthetic and medicinal chemistry contexts (Peng & Zhu, 2001).
科学研究应用
生物应用的荧光团
类似于4-氟-N-(2-异丁酰基-1,2,3,4-四氢异喹啉-7-基)苯磺酰胺的新型荧光团已经合成用于生物成像和荧光研究。这些荧光团的合成以及它们在标记寡脱氧核糖核苷酸以用于荧光信号和杂交亲和增强方面的应用展示了它们在生物研究和诊断应用中的潜力 (Singh & Singh, 2007)。
药物化学和分子相互作用
在药物化学领域,类似于4-氟-N-(2-异丁酰基-1,2,3,4-四氢异喹啉-7-基)苯磺酰胺的结构类似物已被研究其与人类碳酸酐酶的相互作用。这些研究揭示了分子结构的修改如何可以增强对特定碳酸酐酶同工型的选择性和抑制效力,这对于设计具有靶向治疗效果的药物至关重要 (Bruno et al., 2017)。
新颖的合成方法
对新合成方法的研究已经导致多样的四氢-二环氧基苯并[de]异喹啉衍生物的开发。通过创新方法合成的这些化合物被检验其在形成新材料和化学实体方面的潜力。这些研究包括对分子相互作用的详细分析,展示了磺酰胺衍生物在促进复杂有机结构合成中的多功能性 (Grudova et al., 2020)。
药理应用
类似于4-氟-N-(2-异丁酰基-1,2,3,4-四氢异喹啉-7-基)苯磺酰胺的磺酰胺衍生物已被探索其药理潜力。例如,含有苯磺酰胺基团的四氢异喹啉衍生物已被确认为人类β3肾上腺素受体的有效和选择性激动剂。这些发现强调了该化合物在开发新的治疗药物中的相关性 (Parmee et al., 2000)。
属性
IUPAC Name |
4-fluoro-N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3S/c1-13(2)19(23)22-10-9-14-3-6-17(11-15(14)12-22)21-26(24,25)18-7-4-16(20)5-8-18/h3-8,11,13,21H,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INJZEXJOANKKFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(2,5-Dimethylphenyl){2-[(2-phenylethyl)amino]pteridin-4-yl}amine](/img/structure/B2494157.png)
![2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-(trifluoromethyl)benzyl)acetamide](/img/structure/B2494158.png)

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[(4-methylphenyl)methyl]urea](/img/structure/B2494161.png)
![2-(4-chlorophenoxy)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2494163.png)
![7-Bromo-5-phenyltetrazolo[1,5-a]quinazoline](/img/structure/B2494164.png)

![N4-(3-chlorophenyl)-N6-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2494167.png)

